REACTION_CXSMILES
|
C(N(CC)CC)C.[NH2:8][C:9]12[CH2:18][CH:13]3[CH2:14][CH:15]([CH2:17][CH:11]([CH2:12]3)[CH2:10]1)[CH2:16]2.[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22]([N+]([O-])=O)[CH:21]=1>CCO>[C:9]12([NH:8][C:24]3[CH:25]=[C:20]([Cl:19])[CH:21]=[CH:22][C:23]=3[N+:26]([O-:28])=[O:27])[CH2:10][CH:11]3[CH2:17][CH:15]([CH2:14][CH:13]([CH2:12]3)[CH2:18]1)[CH2:16]2
|
Name
|
|
Quantity
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15.5 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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NC12CC3CC(CC(C1)C3)C2
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CCO
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Name
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|
Quantity
|
20 g
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Type
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reactant
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CCO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is refluxed for 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
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Details
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after cooling
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Type
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CUSTOM
|
Details
|
the precipitate formed
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Type
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FILTRATION
|
Details
|
is filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |